molecular formula C25H23N3O5 B11942160 methyl 4-{[2-((E)-{[oxo(4-toluidino)acetyl]hydrazono}methyl)phenoxy]methyl}benzoate CAS No. 881840-16-0

methyl 4-{[2-((E)-{[oxo(4-toluidino)acetyl]hydrazono}methyl)phenoxy]methyl}benzoate

Cat. No.: B11942160
CAS No.: 881840-16-0
M. Wt: 445.5 g/mol
InChI Key: XFSGAXRCUCOPPO-CVKSISIWSA-N
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Description

Methyl 4-{[2-((E)-{[oxo(4-toluidino)acetyl]hydrazono}methyl)phenoxy]methyl}benzoate is a complex organic compound with the molecular formula C18H17N3O4 It is known for its unique structure, which includes a benzoate ester, a hydrazone linkage, and a toluidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[2-((E)-{[oxo(4-toluidino)acetyl]hydrazono}methyl)phenoxy]methyl}benzoate typically involves multiple steps. One common method includes the following steps:

    Formation of the hydrazone linkage: This step involves the reaction of 4-toluidine with oxoacetyl chloride to form the oxo(4-toluidino)acetyl intermediate.

    Hydrazone formation: The intermediate is then reacted with hydrazine to form the hydrazone linkage.

    Esterification: The hydrazone intermediate is then esterified with methyl 4-hydroxybenzoate under acidic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[2-((E)-{[oxo(4-toluidino)acetyl]hydrazono}methyl)phenoxy]methyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to an amine.

    Substitution: The benzoate ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

Methyl 4-{[2-((E)-{[oxo(4-toluidino)acetyl]hydrazono}methyl)phenoxy]methyl}benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-{[2-((E)-{[oxo(4-toluidino)acetyl]hydrazono}methyl)phenoxy]methyl}benzoate involves its interaction with specific molecular targets and pathways. The hydrazone linkage can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The compound’s structure allows it to bind to specific receptors or enzymes, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-{[2-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenoxy]methyl}benzoate
  • Methyl 4-{[2-((E)-{[oxo(2-toluidino)acetyl]hydrazono}methyl)phenoxy]methyl}benzoate
  • Methyl 4-{[2-((E)-{[oxo(4-ethoxyanilino)acetyl]hydrazono}methyl)phenoxy]methyl}benzoate

Uniqueness

Methyl 4-{[2-((E)-{[oxo(4-toluidino)acetyl]hydrazono}methyl)phenoxy]methyl}benzoate is unique due to its specific hydrazone linkage and the presence of the 4-toluidino moiety. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

881840-16-0

Molecular Formula

C25H23N3O5

Molecular Weight

445.5 g/mol

IUPAC Name

methyl 4-[[2-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenoxy]methyl]benzoate

InChI

InChI=1S/C25H23N3O5/c1-17-7-13-21(14-8-17)27-23(29)24(30)28-26-15-20-5-3-4-6-22(20)33-16-18-9-11-19(12-10-18)25(31)32-2/h3-15H,16H2,1-2H3,(H,27,29)(H,28,30)/b26-15+

InChI Key

XFSGAXRCUCOPPO-CVKSISIWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=CC=C2OCC3=CC=C(C=C3)C(=O)OC

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=CC=C2OCC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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